6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
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Overview
Description
6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that features a unique fusion of thiazole and triazole rings
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazoles, have been reported to interact with a variety of enzymes and receptors .
Mode of Action
It’s worth noting that 1,2,3-triazole derivatives have been found to inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . This suggests that 6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole may have similar interactions with its targets.
Biochemical Pathways
Compounds with similar structures, such as 1,2,3-triazoles, have been reported to have diverse biological activities, including antimicrobial, anticancer, antioxidant, and antiviral effects .
Pharmacokinetics
1,2,3-triazole derivatives are known to possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions .
Action Environment
1,2,3-triazole derivatives are known to possess stability in both acidic and basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired thiazolo[2,3-c][1,2,4]triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or alkylating agents.
Cycloaddition: Azides and alkynes under copper-catalyzed conditions.
Major Products Formed
Reduction: 6-Methyl-3-(3-aminophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Cycloaddition: Fused heterocyclic compounds with enhanced biological activity.
Scientific Research Applications
6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of advanced materials with unique electronic and mechanical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial properties.
1,2,4-Oxadiazole Derivatives: Studied for enzyme inhibition and potential therapeutic applications.
1,2,3-Triazole Derivatives: Widely used in click chemistry and drug development.
Uniqueness
6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is unique due to its fused ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-methyl-3-(3-nitrophenyl)-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-7-6-14-10(12-13-11(14)18-7)8-3-2-4-9(5-8)15(16)17/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKUVDRWIDXPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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